

chemical structure and IUPAC name of 3,5-diiodopyridine

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Compound of Interest

Compound Name: **3,5-Diiodopyridine**

Cat. No.: **B1353092**

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An In-depth Technical Guide to **3,5-Diiodopyridine**

Introduction

3,5-Diiodopyridine is a halogenated heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two iodine atoms at the meta positions, provides unique reactivity for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development. The presence of iodine atoms makes it a valuable intermediate in the development of contrast agents for medical imaging due to their radiopacity.

[1]

Chemical Structure and IUPAC Nomenclature

The chemical structure of **3,5-diiodopyridine** consists of a pyridine ring where the hydrogen atoms at the 3rd and 5th positions are replaced by iodine atoms.

- IUPAC Name: **3,5-diiodopyridine**[\[2\]](#)
- Molecular Formula: $C_5H_3I_2N$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=C(C=NC=C1I)I[\[2\]](#)
- InChI: InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-diiodopyridine** is presented in the table below.

Property	Value	Reference
Molecular Weight	330.89 g/mol	[1] [2] [3]
Appearance	Grey solid	[3]
Melting Point	172 °C	[1] [3]
Boiling Point	317 °C	[1] [3]
Density	2.609 g/cm ³	[3]
CAS Number	53710-18-2	[2] [3]
Storage Temperature	2-8°C (protect from light)	[3]

Experimental Protocols

Synthesis of 3,5-disubstituted Pyridine Derivatives via Suzuki Coupling

While a direct, detailed synthesis protocol for **3,5-diiodopyridine** is not readily available in the provided context, the following is a representative experimental protocol for a Suzuki coupling reaction using a related di-substituted pyridine, 3,5-dibromopyridine, which is a common application for such scaffolds in creating more complex molecules. This methodology is indicative of the types of reactions in which **3,5-diiodopyridine** would be employed.

Objective: To synthesize a pyridine-3,5-bis(phenyl-4-carboxylic acid) derivative from 3,5-dibromopyridine.

Materials:

- 3,5-Dibromopyridine (0.948 g, 4 mmol)[\[4\]](#)
- 4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)[\[4\]](#)

- Cesium carbonate (Cs_2CO_3) (5.53 g, 16.96 mmol)[4]
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.1 g, 8 mmol)[4]
- Ethanol (EtOH) (60 cm^3)[4]
- Chloroform (CHCl_3)[4]
- 2M Sodium hydroxide (NaOH) solution[4]
- 38% Hydrochloric acid (HCl)[4]
- Nitrogen (N_2) gas

Procedure:

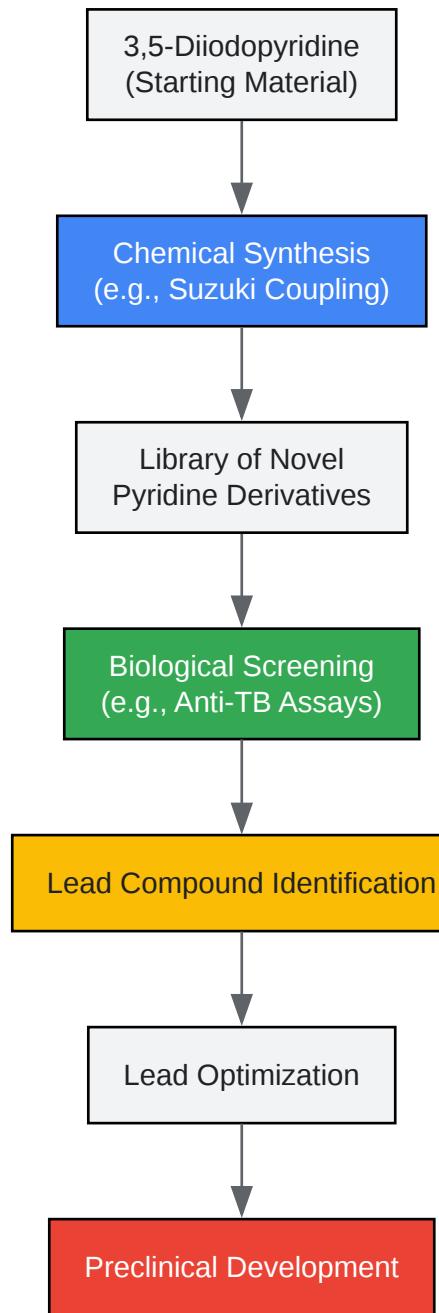
- To a reaction vessel, add 3,5-dibromopyridine (0.948 g), 4-ethoxycarbonylphenylboronic acid (1.824 g), cesium carbonate (5.53 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 g).[4]
- Add 60 cm^3 of ethanol to the mixture.[4]
- Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[4]
- After the reaction is complete, perform an extraction with chloroform (3 x 100 cm^3).[4]
- Separate the chloroform layer and evaporate it in vacuo to obtain the crude product.[4]
- Reflux the resulting white product in a 2M NaOH solution overnight.[4]
- Filter the resulting solution.
- Acidify the filtrate to a pH of 2 with 38% HCl.[4]
- Collect the resulting white powder, which is the final product. The reported yield for this procedure is 56%. [4]

Applications in Drug Development and Research

3,5-disubstituted pyridine scaffolds are significant in medicinal chemistry. The pyridine ring is a core component of numerous therapeutic agents.^[5] Specifically, compounds with this structure have been investigated for their potent activity against drug-resistant *Mycobacterium tuberculosis* clinical isolates.^[6] The 3,5-disubstituted pyridine chemotype has demonstrated significant antituberculosis activity, making further development of this class of compounds a promising area of research.^[6]

The general workflow for utilizing a compound like **3,5-diodopyridine** in a drug discovery pipeline is illustrated below.

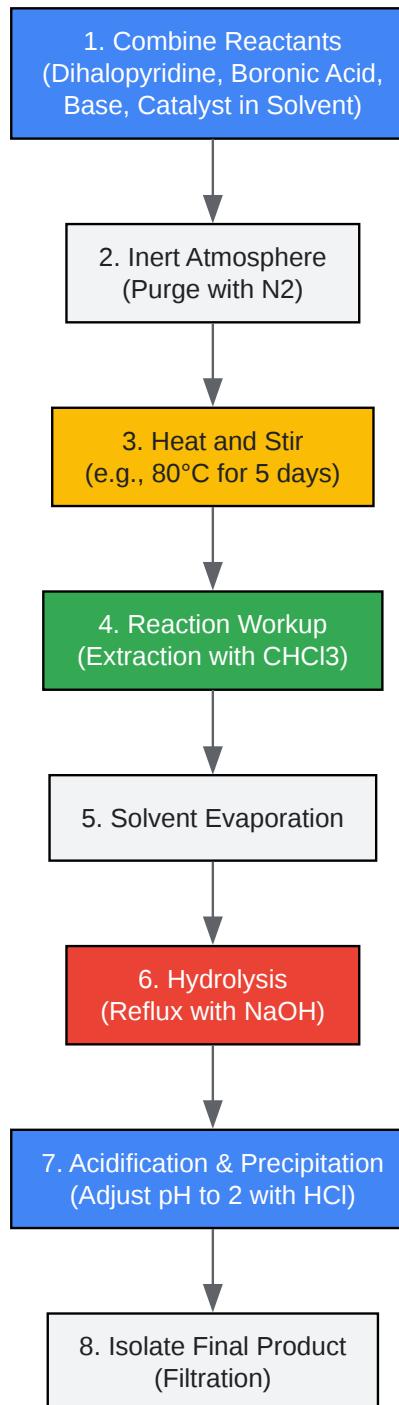
Conceptual Workflow: 3,5-Diiodopyridine in Drug Discovery

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Caption: Role of **3,5-diiodopyridine** as a precursor in a typical drug discovery workflow.

The experimental workflow for a key synthetic step, such as the Suzuki coupling described in the protocol, can be visualized as follows.

Experimental Workflow: Suzuki Coupling Reaction



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Caption: Step-by-step workflow for the synthesis and purification via Suzuki coupling.

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